Givinostat
Overview
Description
(S)-O-Desmethyl Naproxen is a derivative of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). Naproxen is widely used to treat pain, inflammation, and fever. The (S)-enantiomer of naproxen is the active form, which exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation .
Mechanism of Action
Target of Action
Givinostat primarily targets histone deacetylases (HDACs) . HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which leads to the condensation of chromatin and repression of gene transcription .
Mode of Action
This compound is a histone deacetylase inhibitor . It works by inhibiting the activity of HDACs, thereby preventing the deacetylation of histones . This results in a more relaxed chromatin structure, which allows for increased gene transcription . In the context of Duchenne muscular dystrophy (DMD), inhibitors of HDAC appear to exert their therapeutic effects by targeting pathogenic processes that cause inflammation and muscle loss .
Pharmacokinetics
A population pharmacokinetic model, including seven clinical studies, was developed to explore the effect of covariates on this compound pharmacokinetics . The final model was qualified to simulate pediatric dosing recommendations . A pharmacokinetic/pharmacodynamic model was developed to simulate the link between this compound plasma concentration and platelet time course in 10–70-kg children following 6 months of this compound 20–70 mg twice daily .
Result of Action
This compound has demonstrated significant molecular and cellular effects. It reduces inflammation and promotes the formation of muscles in a mouse model of DMD . It also increases the cross-sectional area of myofibres and decreases inflammatory infiltrate and fibrotic scars . In clinical trials, this compound showed statistically significant less decline in the time it took to climb four stairs compared to placebo .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, abnormal acetylation of core histones, a process likely linked to environmental factors, has been associated with major cardiovascular diseases . After a cardiac insult, HDACs, which are inhibited by this compound, become overactive . The dosage of this compound is also adjusted based on body weight, indicating that individual physiological differences can influence its action .
Preparation Methods
The synthesis of (S)-O-Desmethyl Naproxen involves several steps, starting from commercially available precursors. One common method includes the biocatalytic synthesis using an (S)-selective arylmalonate decarboxylase mutant (AMDase-CLGIPL). This method is environmentally friendly and yields (S)-naproxen with high enantiomeric excess . Another approach involves the use of chiral ligands and continuous-flow chemistry to achieve high yields and selectivity .
Chemical Reactions Analysis
(S)-O-Desmethyl Naproxen undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions, such as halogenation or alkylation, can be achieved using appropriate halogenating or alkylating agents.
Hydrolysis: Hydrolysis of esters or amides can be performed using acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .
Scientific Research Applications
(S)-O-Desmethyl Naproxen has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: It serves as a tool to study the inhibition of COX enzymes and the resulting effects on prostaglandin synthesis.
Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases and pain management.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control
Comparison with Similar Compounds
(S)-O-Desmethyl Naproxen is similar to other NSAIDs such as ibuprofen and ketoprofen. it is unique in its high selectivity and potency as a COX inhibitor. Other similar compounds include:
Ibuprofen: Another widely used NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: Known for its potent anti-inflammatory effects and used in the treatment of various inflammatory conditions.
Flurbiprofen: An NSAID with strong analgesic and anti-inflammatory properties, often used in the treatment of arthritis
Properties
IUPAC Name |
[6-(diethylaminomethyl)naphthalen-2-yl]methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YALNUENQHAQXEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198049 | |
Record name | Givinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497833-27-9 | |
Record name | Givinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497833-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Givinostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497833279 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Givinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12645 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Givinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {6-[(diethylamino)methyl]naphthalen-2-yl}methyl N-[4-(hydroxycarbamoyl)phenyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GIVINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P60F84FBH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.